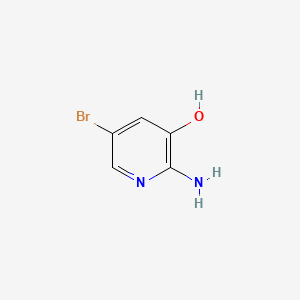

2-Amino-5-bromopyridin-3-OL

Overview

Description

This compound is characterized by its molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Bromination-Directed Hydroxylation Approach

This method leverages the directing effects of substituents to achieve precise regioselectivity.

Step 1: Bromination of 2-Aminopyridine

Bromination of 2-aminopyridine is a key step to introduce the bromine atom at position 5. Phenyltrimethylammonium tribromide (PTATB) is an effective reagent for this purpose, offering high yields and minimal byproducts.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Chloroform or dichloromethane |

| Temperature | 20–50°C (optimal: 30°C) |

| Molar Ratio (PTATB:2-Aminopyridine) | 0.9–1.3:1 |

| Reaction Time | 1–3 hours |

Example Yield

Using 9.4 g (0.1 mol) 2-aminopyridine and 37.6 g (0.1 mol) PTATB in chloroform at 30°C for 2 hours yields 81% 2-amino-5-bromopyridine.

Step 2: Hydroxylation at Position 3

Introducing the hydroxyl group at position 3 requires careful control to avoid over-bromination or side reactions. A plausible route involves nucleophilic aromatic substitution (NAS) of a leaving group (e.g., iodine) or electrophilic hydroxylation directed by the amino group.

Proposed Route

- Iodination at Position 3 : Introduce iodine at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent.

- Hydrolysis of Iodine to Hydroxyl : Replace iodine with hydroxide via basic hydrolysis (e.g., NaOH in aqueous solution).

Challenges

- Regioselectivity : The amino group at position 2 directs electrophiles to positions 1, 3, and 6. Bromination at 5 occurs due to steric and electronic effects, but hydroxylation at 3 requires precise control.

- Side Reactions : Over-bromination to 2-amino-3,5-dibromopyridine is a common issue, necessitating optimized stoichiometry and temperature.

Protection-Deprotection Strategy

This method minimizes side reactions by protecting reactive groups during key steps.

Step 1: Protection of the Amino Group

Protecting the amino group with a non-nucleophilic group (e.g., acetyl or benzoyl) prevents interference during bromination or hydroxylation.

Example: Acetylation

| Reagent | Conditions |

|---|---|

| Acetic anhydride | Toluene, reflux, 4 hours |

| Catalyst | Tosic acid hydrate |

Intermediate : 2-Acetamido-5-bromopyridine (yield: ~99%).

Step 2: Bromination at Position 5

Using PTATB or N-bromosuccinimide (NBS) in acetone at 10°C ensures regioselective bromination.

Step 3: Deprotection and Hydroxylation

- Deprotection : Remove the acetyl group using NaOH in ethanol.

- Hydroxylation : Introduce hydroxyl at position 3 via hydrolysis of a halogen (e.g., iodine) or direct hydroxylation.

Key Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Bromination | 78–81 | >98 |

| Deprotection | 75–80 | >95 |

Hypobromite-Mediated Synthesis

This method employs hypobromite solutions for controlled bromination and subsequent hydrolysis.

Step 1: Hypobromite Preparation

Generate sodium hypobromite (NaOBr) by reacting NaOH with bromine at -5 to 0°C.

Conditions

| Parameter | Value |

|---|---|

| Temperature | -5 to 0°C |

| NaOH Concentration | 2.0–4.0 mol/L |

| Bromine | 0.12 mol per 0.1 mol NaOH |

Step 2: Reaction with Bromopyridinecarboxamide

React 5-bromo-2-pyridinecarboxamide with NaOBr at 60–70°C to yield 2-amino-5-bromopyridine.

Example

| Reagent | Quantity (g) | Yield (%) |

|---|---|---|

| 5-Bromo-2-pyridinecarboxamide | 20.1 | 61.3 |

Step 3: Hydroxylation at Position 3

Industrial-Scale Optimization

For large-scale production, recycling byproducts and simplifying purification are critical.

Recycling in Iodination

In iodination steps, unreacted substrates can be recovered and reused, improving cost efficiency. For example, in the synthesis of 2-amino-5-bromo-3-iodopyridine, unreacted intermediates are extracted and reused, achieving 73.1–73.7% yield .

Purification Techniques

- Crystallization : Use benzene or ethanol to isolate products.

- Column Chromatography : Optional for high-purity requirements.

Critical Challenges and Solutions

Byproduct Formation

- Over-Bromination : Minimized by using stoichiometric bromine and low temperatures.

- 3,5-Dibromopyridine : Identified as a major byproduct; separated via crystallization.

Regioselectivity

- Amino Group Directing : The amino group directs bromination to position 5 and hydroxylation to position 3.

- Steric Effects : Bulky reagents may favor substitution at less hindered positions.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| PTATB Bromination | High yield, minimal byproducts | Requires anhydrous conditions |

| Protection-Deprotection | Prevents side reactions | Multi-step complexity |

| Hypobromite | Cost-effective | Limited hydroxylation control |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Development

2-Amino-5-bromopyridin-3-OL serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological and inflammatory diseases. For instance, it has been explored as an intermediate in the synthesis of inhibitors for specific enzymes involved in disease pathways .

2. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated its effectiveness against diacylglycerol lipases, suggesting its role in modulating lipid metabolism, which is relevant for conditions such as obesity and diabetes .

Materials Science

1. Organic Semiconductors

In materials science, this compound is utilized in the development of organic semiconductors. Its unique electronic properties enable it to be incorporated into various electronic devices, enhancing their performance.

2. Dyes and Agrochemicals

This compound also finds applications in the synthesis of dyes and agrochemicals, where it contributes to the creation of effective colorants and pest control agents .

Biological Research

1. Receptor Modulation

The presence of both amino and hydroxyl groups on the pyridine ring enhances its ability to interact with biological targets, making it a candidate for receptor modulation studies. This interaction can influence various signaling pathways, which is critical for understanding disease mechanisms .

2. Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Diacylglycerol Lipases : This research demonstrated that modifications to the compound could yield potent inhibitors with significant activity against specific lipases involved in lipid signaling pathways .

- Synthesis of Selective Inhibitors : The compound has been used to design selective inhibitors that target specific enzymes, showcasing its versatility in drug design .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis for neurological diseases | Effective building block for enzyme inhibitors |

| Materials Science | Organic semiconductors | Enhances electronic device performance |

| Biological Research | Receptor modulation | Influences cellular signaling pathways |

| Industrial Applications | Dyes and agrochemicals | Contributes to effective colorants and pesticides |

Mechanism of Action

The mechanism of action of 2-Amino-5-bromopyridin-3-OL involves its interaction with various molecular targets. The compound can form hydrogen bonds and participate in electron transfer reactions, influencing the activity of enzymes and other proteins. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-5-bromopyridin-3-OL include:

- 2-Amino-5-bromopyridine

- 2-Amino-4-bromopyridine

- 2-Amino-5-chloropyridine

- 2-Amino-5-iodopyridine

- 2-Amino-3-chloropyridine

- 2-Amino-3-bromopyridine

Uniqueness

What sets this compound apart from these similar compounds is the presence of both an amino group and a hydroxyl group on the pyridine ring. This unique combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Amino-5-bromopyridin-3-OL, with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol, is a brominated derivative of pyridine characterized by an amino group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis and has shown potential biological activities that warrant further investigation.

The biological activity of this compound is attributed to its ability to interact with various enzymes, proteins, and biomolecules. Its mechanism of action involves:

- Binding Interactions : The compound can bind to active sites of enzymes, influencing their catalytic activity through hydrogen bonding and electrostatic interactions.

- Cellular Signaling : It modulates cell signaling pathways, particularly affecting the MAPK signaling pathway, which is crucial for regulating gene expression related to cell proliferation and apoptosis.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Oxidative Stress Response : It interacts with enzymes involved in oxidative stress responses, potentially enhancing DNA repair mechanisms at low doses while exhibiting cytotoxic effects at higher concentrations .

- Inflammation and Insulin Sensitivity : Analogues of this compound have been studied for their effects on inflammation and insulin resistance. For instance, certain derivatives demonstrated significant IL-6 secretion in adipocytes, suggesting a role in metabolic regulation .

Case Studies

- Insulin Resistance : A study explored the role of inflammation in insulin resistance, identifying compounds similar to this compound that enhance IL-6 secretion in 3T3-L1 cells. These compounds showed potential for promoting weight loss and improving insulin sensitivity in obese mice .

- Enzyme Inhibition : In vitro assays have reported IC₅₀ values as low as 210 nM for certain derivatives interacting with kinases involved in metabolic pathways, indicating strong inhibitory potential .

Dosage Effects

The biological effects of this compound are dose-dependent:

- Low Doses : May enhance DNA repair mechanisms and exhibit beneficial effects on cellular functions.

- High Doses : Can lead to oxidative stress and cellular damage, highlighting the importance of dosage in therapeutic applications.

The compound's unique structure allows for various synthetic applications:

| Property | Details |

|---|---|

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

| Solubility | Slightly soluble in water |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |

Synthesis Methods

Several methods have been developed for synthesizing this compound, often involving palladium-catalyzed cross-coupling reactions or nucleophilic substitutions that leverage its functional groups .

Applications in Research

This compound serves multiple roles across various fields:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-bromopyridin-3-OL, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via bromination of 2-aminopyridin-3-ol derivatives. For example, bromination of 2-amino-3-methylpyridine with brominating agents (e.g., NBS or Br₂) under controlled conditions yields brominated pyridines. Optimization involves:

- Temperature control : Reactions at 0–5°C minimize side products like dibrominated species .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity and solubility .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. Yield improvements (60–75%) are achieved by quenching the reaction early to prevent over-bromination .

Q. What spectroscopic techniques are effective for characterizing this compound, and how should data interpretation account for tautomerism?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (pyridine protons) and δ 4.5–5.5 ppm (exchangeable -OH/-NH₂) confirm the structure. Tautomeric shifts (e.g., keto-enol) may split signals; deuterated DMSO suppresses exchange broadening .

- ¹³C NMR : Signals near 150 ppm (C-Br) and 100–110 ppm (aromatic carbons) validate substitution patterns .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 189.01 (calculated for C₅H₆BrN₂O) .

- IR Spectroscopy : Bands at 3300–3500 cm⁻¹ (-OH/-NH₂) and 1600–1650 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives using SHELX software?

Methodological Answer: Contradictions in refinement (e.g., poor R-factors, disorder modeling) are addressed via:

- Data Collection : High-resolution (<1.0 Å) X-ray data reduces noise. Use synchrotron sources for weak scatterers like bromine .

- SHELXL Refinement :

- Validation : Check ADDSYM for missed symmetry and PLATON for twinning .

Q. What strategies mitigate low yields in phosphonylation reactions involving this compound?

Methodological Answer: Low yields (<40%) in phosphonylation with triethyl phosphite are improved by:

- Catalysis : Add Lewis acids (e.g., ZnCl₂, 5 mol%) to activate the pyridine ring for nucleophilic attack .

- Microwave Assistance : Reactions at 120°C for 30 minutes (instead of 24 hours reflux) enhance efficiency (yields ~65%) .

- Workup : Acidic extraction (pH 4–5) removes unreacted starting material, while neutralization precipitates the product .

Q. Key Notes

Properties

IUPAC Name |

2-amino-5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADLKDQAXAIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045080 | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39903-01-0 | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39903-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039903010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromo-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.